molecular formula C8H9BrN2O2 B14861135 Methyl 4-(aminomethyl)-6-bromopyridine-2-carboxylate

Methyl 4-(aminomethyl)-6-bromopyridine-2-carboxylate

Cat. No.: B14861135
M. Wt: 245.07 g/mol
InChI Key: JMQDXQHTOBIZFS-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-6-bromopyridine-2-carboxylate: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 6th position, an aminomethyl group at the 4th position, and a methyl ester group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(aminomethyl)-6-bromopyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the bromination of 4-(aminomethyl)pyridine-2-carboxylate, followed by esterification. The reaction conditions typically include the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The esterification step can be carried out using methanol and a catalyst like sulfuric acid or trimethylchlorosilane .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(aminomethyl)-6-bromopyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The aminomethyl group can undergo oxidation to form corresponding imines or reduction to yield primary amines.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

  • Substituted pyridine derivatives.
  • Imines or primary amines from oxidation or reduction.
  • Carboxylic acids from ester hydrolysis.

Scientific Research Applications

Chemistry: Methyl 4-(aminomethyl)-6-bromopyridine-2-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized pyridine derivatives .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to develop novel therapeutic agents targeting specific biological pathways .

Industry: The compound finds applications in the development of advanced materials, including polymers and catalysts. Its unique structure allows for the creation of materials with specific properties and functionalities .

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-6-bromopyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the bromine atom can participate in halogen bonding .

Comparison with Similar Compounds

    Methyl 4-(aminomethyl)-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and applications.

    6-Bromo-2-carboxypyridine: Lacks the aminomethyl group, affecting its biological activity and chemical properties.

    4-(Aminomethyl)-6-chloropyridine-2-carboxylate:

Uniqueness: Methyl 4-(aminomethyl)-6-bromopyridine-2-carboxylate is unique due to the presence of both the bromine atom and the aminomethyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 4-(aminomethyl)-6-bromopyridine-2-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-13-8(12)6-2-5(4-10)3-7(9)11-6/h2-3H,4,10H2,1H3

InChI Key

JMQDXQHTOBIZFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)CN)Br

Origin of Product

United States

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